molecular formula C18H25BrFNO3 B1408143 Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate CAS No. 1704095-94-2

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate

Cat. No.: B1408143
CAS No.: 1704095-94-2
M. Wt: 402.3 g/mol
InChI Key: ZURFOVHHXUOAKP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate is a useful research compound. Its molecular formula is C18H25BrFNO3 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate serves as a vital intermediate in the synthesis of various biologically active compounds. For instance, its derivative, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is crucial in the production of Omisertinib (AZD9291), an effective treatment for certain types of cancer. This compound is synthesized through a multi-step process including acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound also plays a critical role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been elucidated, confirming the relative substitution of the cyclopentane ring, which is significant for understanding and improving the synthesis process (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Synthesis Studies

Research has focused on exploring the chemical reactions and potential applications of derivatives of this compound in various synthetic processes. These studies provide insights into the compound's reactivity and potential uses in creating new molecular structures and compounds with potential therapeutic properties. Examples include the synthesis of different carbamates and ureas (Brugier, Outurquin, & Paulmier, 2001), (Smith, El‐Hiti, & Alshammari, 2013).

Preparation of Specific Derivatives

Studies have also detailed the preparation of specific derivatives of this compound. These investigations provide a deeper understanding of the compound's versatility in synthetic chemistry and its potential applications in creating new molecules with various biological activities (Wu, 2011), (Doraswamy & Ramana, 2013).

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21(14-6-4-5-7-14)10-11-23-16-9-8-13(19)12-15(16)20/h8-9,12,14H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURFOVHHXUOAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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